4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid
Overview
Description
4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid is an organic compound that features a unique combination of functional groups, including a chloro, fluoro, and sulfonyl group attached to an aniline moiety, as well as a but-2-enoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 2-Chloro-4-fluoroaniline: This intermediate can be synthesized by the halogenation of aniline derivatives.
Sulfonylation: The 2-Chloro-4-fluoroaniline is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonyl group.
Coupling with But-2-enoic Acid Derivative: The sulfonylated intermediate is then coupled with a but-2-enoic acid derivative using appropriate coupling reagents and conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or amines.
Scientific Research Applications
4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a potential candidate for drug development and pharmacological studies.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in halogen bonding, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoroaniline
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluoroanisole
Uniqueness
4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid is unique due to the presence of both sulfonyl and but-2-enoic acid groups, which are not commonly found together in similar compounds. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-4-(2-chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO5S/c11-7-5-6(19(12,17)18)1-2-8(7)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDMYSXLKQAMHN-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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